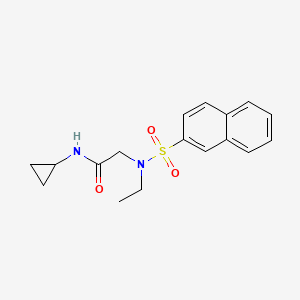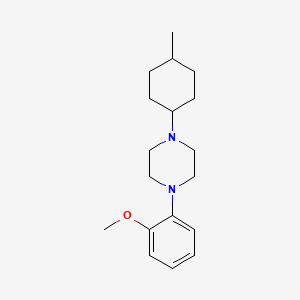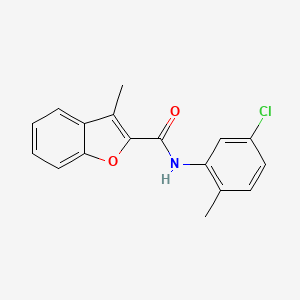amino]ethanol](/img/structure/B5851951.png)
2-[[4-(dimethylamino)benzyl](propyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(dimethylamino)benzyl](propyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMPEA and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of DMPEA is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a critical role in the regulation of inflammation and immune responses. DMPEA has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
DMPEA has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. It has been shown to scavenge free radicals and reduce oxidative stress, which can lead to the prevention of various diseases such as Alzheimer's disease. DMPEA has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and prevent the development of inflammatory diseases. Additionally, DMPEA has been shown to induce apoptosis in cancer cells, which can lead to the prevention and treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMPEA in lab experiments include its antioxidant, anti-inflammatory, and anticancer properties, which make it useful in the study of various diseases. Additionally, DMPEA is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using DMPEA in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of DMPEA. One direction is to further investigate its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Another direction is to study its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
DMPEA can be synthesized using different methods, including the reaction of 4-(dimethylamino)benzaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. The reaction mixture is then treated with hydrochloric acid to obtain the final product, DMPEA. Other methods of synthesis include the reaction of 4-(dimethylamino)benzaldehyde with propylene oxide in the presence of a catalyst such as zinc chloride.
Aplicaciones Científicas De Investigación
DMPEA has been widely used in scientific research due to its potential applications in various fields. It has been shown to have antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. DMPEA has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, DMPEA has been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-4-9-16(10-11-17)12-13-5-7-14(8-6-13)15(2)3/h5-8,17H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPVZWWLWLHLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422610 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)




![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)